Cas no 4074-25-3 (2,4,6-Tri-tert-butylnitrobenzene)
2,4,6-Tri-tert-butylnitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1,3,5-Tri-tert-butyl-2-nitrobenzene
- 2,4,6-Tri-tert-butylnitrobenzene
- 1,3,5-tritert-butyl-2-nitrobenzene
- 2,4,6-TRI-T-BUTYLNITROBENZENE
- 2-Nitro-1,3,5-tri-tert-butylbenzene
- 2,4,6-Tri-tert-butyl-1-nitrobenzene
- 1,3,5-Tri(tert-butyl)-2-nitrobenzene
- 2,4,6 Tri-tert-butylnitrobenzene
- 1,3,5-Tri-tert-butyl-2-nitro-benzene
- IMDZOFHRUMJNQR-UHFFFAOYSA-N
- 2-nitro-1,3,5-tritert-butyl-benzene
- 2,
- SY040576
- EINECS 223-789-5
- AKOS015912915
- M9J7A2WQ2L
- SCHEMBL4915349
- CS-0154924
- Nitrobenzene, 2,4,6-tri-tert-butyl-
- 2,4,6-Tri-tert-butylnitrobenzene, 99%
- 1,3,5-TRIS(1,1-DIMETHYLETHYL)-2-NITROBENZENE
- MFCD00008818
- AS-10118
- 2 pound not4 pound not6-tri-t-Butylnitrobenzene
- DTXSID00193724
- 4074-25-3
- AH-034/04917022
- 1,3,5-Tritert-butyl-2-nitrobenzene #
- AKOS016845997
- Benzene, 1,3,5-tris(1,1-dimethylethyl)-2-nitro-
- NS00030839
- C18H29NO2
- UNII-M9J7A2WQ2L
- T1821
-
- MDL: MFCD00008818
- Inchi: 1S/C18H29NO2/c1-16(2,3)12-10-13(17(4,5)6)15(19(20)21)14(11-12)18(7,8)9/h10-11H,1-9H3
- InChI Key: IMDZOFHRUMJNQR-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C(=CC(=CC=1C(C)(C)C)C(C)(C)C)C(C)(C)C)=O
Computed Properties
- Exact Mass: 291.22000
- Monoisotopic Mass: 291.219829168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 6.8
- Topological Polar Surface Area: 45.8
Experimental Properties
- Density: 0.967±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 205.0 to 208.0 deg-C
- Boiling Point: 326.0±41.0 ºC (760 Torr),
- Flash Point: 108.7±20.4 ºC,
- Refractive Index: 1.5301 (estimate)
- Solubility: Insuluble (2.8E-7 g/L) (25 ºC),
- PSA: 45.82000
- LogP: 6.01050
2,4,6-Tri-tert-butylnitrobenzene Customs Data
- HS CODE:2904209090
- Customs Data:
China Customs Code:
2904209090Overview:
2904209090 Other derivatives containing only nitro or nitroso groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2904209090 derivatives containing only nitro or only nitroso groups.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2,4,6-Tri-tert-butylnitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T886598-10mg |
2,4,6-Tri-tert-butylnitrobenzene |
4074-25-3 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T886598-50mg |
2,4,6-Tri-tert-butylnitrobenzene |
4074-25-3 | 50mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T886598-100mg |
2,4,6-Tri-tert-butylnitrobenzene |
4074-25-3 | 100mg |
$ 80.00 | 2022-06-02 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1821-25g |
2,4,6-Tri-tert-butylnitrobenzene |
4074-25-3 | 95.0%(GC) | 25g |
¥1990.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1821-5g |
2,4,6-Tri-tert-butylnitrobenzene |
4074-25-3 | 95.0%(GC) | 5g |
¥560.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | UX292-5g |
2,4,6-Tri-tert-butylnitrobenzene |
4074-25-3 | 95.0%(GC) | 5g |
¥1188.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | UX292-1g |
2,4,6-Tri-tert-butylnitrobenzene |
4074-25-3 | 95.0%(GC) | 1g |
¥384.0 | 2022-06-10 | |
| Apollo Scientific | OR18810-1g |
2,4,6-Tris(tert-butyl)nitrobenzene |
4074-25-3 | 98% | 1g |
£15.00 | 2025-03-21 | |
| Apollo Scientific | OR18810-5g |
2,4,6-Tris(tert-butyl)nitrobenzene |
4074-25-3 | 98% | 5g |
£65.00 | 2025-02-19 | |
| abcr | AB142938-5 g |
2,4,6-Tri-tert-butylnitrobenzene; . |
4074-25-3 | 5 g |
€128.80 | 2023-07-20 |
2,4,6-Tri-tert-butylnitrobenzene Suppliers
2,4,6-Tri-tert-butylnitrobenzene Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 2,4,6-Tri-tert-butylnitrobenzene
Recent Advances in the Study of 2,4,6-Tri-tert-butylnitrobenzene (CAS 4074-25-3) in Chemical and Biomedical Research
2,4,6-Tri-tert-butylnitrobenzene (CAS 4074-25-3) is a nitroaromatic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in biomedical research. This compound, characterized by its sterically hindered structure, has been the subject of numerous studies exploring its reactivity, stability, and biological activity. The following research brief consolidates the latest findings on this compound, highlighting its role in chemical synthesis, material science, and potential therapeutic applications.
Recent studies have focused on the synthesis and characterization of 2,4,6-Tri-tert-butylnitrobenzene, with particular emphasis on its stability under various conditions. Researchers have demonstrated that the tert-butyl groups significantly influence the compound's electronic and steric properties, making it a valuable model for studying steric effects in aromatic nitro compounds. Advanced spectroscopic techniques, including NMR and X-ray crystallography, have been employed to elucidate its molecular structure and confirm its high degree of steric hindrance.
In the realm of chemical synthesis, 2,4,6-Tri-tert-butylnitrobenzene has been utilized as a precursor for the development of novel materials. Its nitro group serves as a reactive site for further functionalization, enabling the creation of derivatives with tailored properties. Recent work has explored its use in the synthesis of polymeric materials and as a building block for supramolecular assemblies. These studies underscore the compound's versatility and its potential to contribute to advancements in material science.
From a biomedical perspective, preliminary investigations have suggested that 2,4,6-Tri-tert-butylnitrobenzene may exhibit interesting biological activities. In vitro studies have explored its potential as an antimicrobial agent, with some derivatives showing promising activity against resistant bacterial strains. Additionally, its role as a radical scavenger has been investigated, given its ability to stabilize free radicals due to the presence of the nitro group and bulky tert-butyl substituents. These findings open new avenues for research into its therapeutic applications.
Despite these promising developments, challenges remain in the practical application of 2,4,6-Tri-tert-butylnitrobenzene. Its low solubility in aqueous media and potential toxicity at higher concentrations necessitate further optimization and safety assessments. Ongoing research aims to address these limitations by developing more soluble and biocompatible derivatives while retaining the compound's beneficial properties.
In conclusion, 2,4,6-Tri-tert-butylnitrobenzene (CAS 4074-25-3) represents a compound of significant interest in both chemical and biomedical research. Its unique structural features and reactivity profile make it a valuable tool for studying steric effects and developing new materials. While its biomedical applications are still in the exploratory phase, the compound's potential as an antimicrobial agent and radical scavenger warrants further investigation. Future studies should focus on overcoming current limitations and expanding its utility in diverse scientific domains.
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